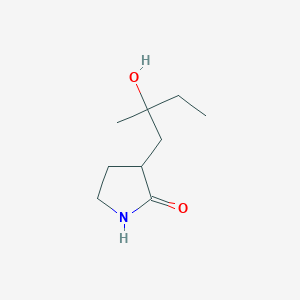
4-(Iodomethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Iodomethyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound The quinoline structure consists of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)quinoline typically involves the iodination of quinoline derivatives. One common method is the reaction of 4-methylquinoline with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and are carried out at elevated temperatures to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Iodomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methylquinoline.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various quinoline derivatives depending on the nucleophile used.
- Oxidation reactions produce quinoline N-oxides or other oxidized derivatives.
- Reduction reactions result in the formation of 4-methylquinoline .
Wissenschaftliche Forschungsanwendungen
4-(Iodomethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: It is employed in the study of enzyme inhibitors and molecular probes for biological imaging.
Wirkmechanismus
The mechanism of action of 4-(Iodomethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodomethyl group can facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
4-Methylquinoline: Lacks the iodine atom, resulting in different reactivity and applications.
4-Bromomethylquinoline: Similar structure but with a bromine atom, leading to different chemical properties and reactivity.
4-Chloromethylquinoline: Contains a chlorine atom, offering distinct reactivity patterns compared to the iodomethyl derivative.
Uniqueness: 4-(Iodomethyl)quinoline is unique due to the presence of the iodomethyl group, which imparts specific reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry for drug development .
Eigenschaften
Molekularformel |
C10H8IN |
|---|---|
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
4-(iodomethyl)quinoline |
InChI |
InChI=1S/C10H8IN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 |
InChI-Schlüssel |
TUGIIQFPTFAPAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanol](/img/structure/B13185422.png)
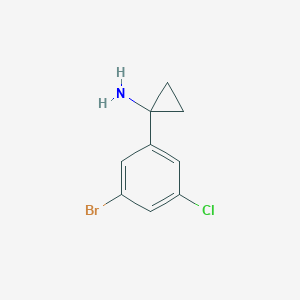
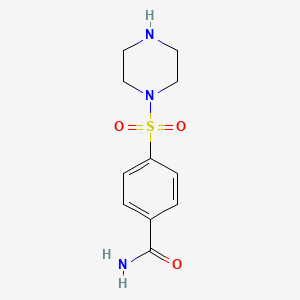
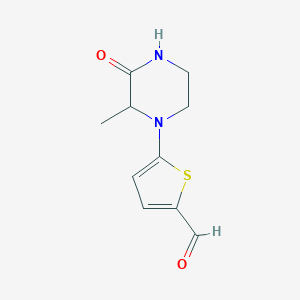

![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
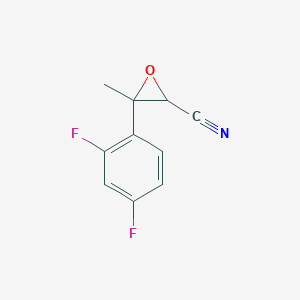
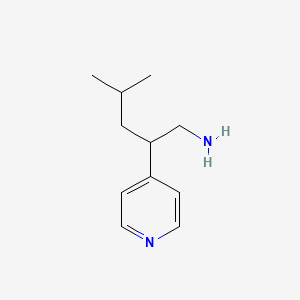
![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)


